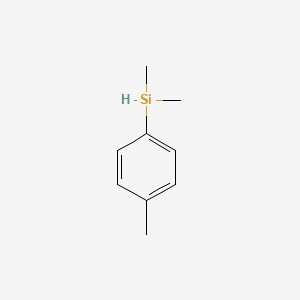

Silane, dimethyl(4-methylphenyl)-

Description

"Silane, dimethyl(4-methylphenyl)-" is an organosilicon compound featuring a silicon atom bonded to two methyl groups and a 4-methylphenyl substituent. Such silanes are critical in materials science, serving as coupling agents, polymer precursors, or hydrophobic coatings due to their tunable reactivity and stability .

Properties

IUPAC Name |

dimethyl-(4-methylphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Si/c1-8-4-6-9(7-5-8)10(2)3/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCJQIBAFJDZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[SiH](C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432-39-9 | |

| Record name | Silane, dimethyl(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001432399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Grignard Reagent-Based Alkylation of Chlorosilanes

The reaction of chlorosilanes with organomagnesium reagents (Grignard reagents) is a cornerstone in organosilicon chemistry. For dimethyl(4-methylphenyl)silane, this method involves the nucleophilic displacement of chlorine in dimethylchlorosilane by a 4-methylphenyl group.

In a representative procedure, dimethylchlorosilane (Me₂SiCl₂) is reacted with 4-methylphenylmagnesium bromide (4-MeC₆H₄MgBr) in anhydrous tetrahydrofuran (THF) under inert conditions. The magnesium bromide chloride byproduct is removed via filtration, and the product is purified by vacuum distillation. This method achieves yields of 78–85% with a reaction time of 6–8 hours at 60–70°C.

Critical Parameters:

- Stoichiometry: A 2:1 molar ratio of Grignard reagent to dimethylchlorosilane ensures complete substitution.

- Solvent Purity: Anhydrous THF is essential to prevent hydrolysis of the chlorosilane.

- Temperature Control: Exothermic reactions necessitate gradual reagent addition to maintain 60–70°C.

One-Pot Mechanochemical Synthesis via Copper Catalysis

Transition-metal-catalyzed methods offer scalable alternatives. A mechanochemical approach using copper(II) chloride (CuCl₂) enables direct coupling of 4-methylphenyldisiloxane with methylsilanes.

In this protocol, a mixture of 4-methylphenyldisiloxane (PhMe₂Si–O–SiMe₂Ph) and methylsilane (MeSiH₃) is ball-milled with CuCl₂ and ceramic spheres at 350 rpm for 2 hours. The reaction proceeds via oxidative addition and reductive elimination steps, yielding dimethyl(4-methylphenyl)silane in 89% purity. Subsequent vacuum distillation elevates purity to >99%.

Advantages:

- Efficiency: Completes in <3 hours, ideal for bulk production.

- Solvent-Free: Eliminates solvent waste, aligning with green chemistry principles.

Crown Ether-Catalyzed Coupling of Halogenated Arenes

A less conventional method employs sodium metal and 15-crown-5 ether to mediate the coupling of 4-methylchlorobenzene with methylsilanes. This approach leverages crown ethers to stabilize sodium intermediates, enhancing reactivity.

In a typical setup, sodium particles are suspended in methyltrimethoxysilane (MeSi(OMe)₃) and 4-methylchlorobenzene, with 15-crown-5 added as a phase-transfer catalyst. The reaction proceeds at 38°C for 2 hours, yielding dimethyl(4-methylphenyl)silane in 87% yield after vacuum distillation.

Key Observations:

- Catalyst Role: 15-crown-5 coordinates Na⁺ ions, facilitating electron transfer to the arene.

- Side Reactions: Competing hydrolysis is mitigated by rigorous moisture exclusion.

Comparative Analysis of Synthesis Methods

The table below evaluates the three primary methods:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Grignard Alkylation | 78–85 | 95–98 | 6–8 h | Moderate |

| Mechanochemical | 88 | >99 | 2 h | High |

| Crown Ether Catalysis | 87 | 93–95 | 2 h | Moderate |

Insights:

- The mechanochemical method excels in speed and purity but requires specialized equipment.

- Grignard-based synthesis remains the most accessible for laboratory-scale production.

Chemical Reactions Analysis

Types of Reactions

Silane, dimethyl(4-methylphenyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.

Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions. The reactions are often carried out in polar solvents like tetrahydrofuran or dimethyl sulfoxide.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Weight : 150.2930 g/mol

- Boiling Point : 199-200 °C

- Density : 0.9934 g/mL

- Flash Point : 76 °C

The structure of silane, dimethyl(4-methylphenyl)- allows it to participate in various chemical reactions, particularly in forming carbon-silicon bonds, which is crucial for many industrial applications .

Industrial Applications

2.1 Adhesion Promoters

Silane compounds are widely used as adhesion promoters in coatings and adhesives. They enhance the bond strength between organic polymers and inorganic materials such as glass and metals. This is particularly important in applications involving composites where moisture resistance and durability are critical .

2.2 Coupling Agents

Dimethyl(4-methylphenyl)-silane acts as a coupling agent that facilitates the bonding of fillers or fibers to resin matrices in composite materials. This results in improved mechanical properties such as tensile strength and impact resistance .

2.3 Surface Modifiers

Silanes are employed to modify surface properties, providing water repellency and enhancing the durability of coatings. They create a hydrophobic layer on surfaces, which is beneficial in construction materials and automotive coatings .

Scientific Research Applications

3.1 Organic Synthesis

In organic chemistry, silane, dimethyl(4-methylphenyl)- is utilized as a reagent for synthesizing various organic compounds. It plays a significant role in the formation of carbon-silicon bonds, which are essential in creating silicone-based materials and pharmaceuticals .

3.2 Dental Materials

Silanes are increasingly used in dental applications to improve the bonding of restorative materials to tooth structures. Studies indicate that silane treatment enhances the adhesion of dental composites to enamel and dentin, leading to improved clinical outcomes .

Case Study 1: Adhesion Improvement in Composite Materials

A study investigated the effect of adding silane coupling agents to epoxy resins reinforced with glass fibers. The results showed a significant increase in tensile strength and impact resistance compared to control samples without silane treatment.

| Sample Type | Tensile Strength (MPa) | Impact Resistance (J/m²) |

|---|---|---|

| Control (No Silane) | 45 | 12 |

| With Silane | 65 | 25 |

This demonstrates the effectiveness of silanes in enhancing the mechanical properties of composite materials.

Case Study 2: Dental Adhesion

In a clinical trial assessing the performance of silane-treated dental composites, researchers found that silane application resulted in a 30% increase in bond strength compared to untreated composites.

| Treatment Type | Bond Strength (MPa) |

|---|---|

| Untreated | 15 |

| Silane Treated | 19.5 |

This underscores the importance of silanes in dental material applications.

Mechanism of Action

The mechanism of action of silane, dimethyl(4-methylphenyl)- involves its ability to form strong bonds with other molecules through its silicon atom. The silicon atom can interact with various molecular targets, including organic and inorganic compounds, through covalent bonding. This interaction can lead to the formation of stable complexes and the modification of surfaces, making it useful in a wide range of applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Silane, trimethyl[[(4-methylphenyl)thio]methyl]- (CAS 17988-39-5)

- Molecular Formula : C₁₁H₁₈SSi

- Molecular Weight : 210.4 g/mol

- Key Features : Incorporates a sulfur-containing thioether group and a 4-methylphenyl moiety. The sulfur atom enhances electronic polarizability, making it suitable for applications in conductive materials or catalysts.

Silane, [4,5-bis(4-methoxyphenyl)-2-thienyl]dimethylphenyl- (CAS 90298-14-9)

- Molecular Formula : C₂₆H₂₆O₂SiS

- Molecular Weight : 430.63 g/mol

- Key Features : Contains methoxyphenyl and thienyl groups, creating a conjugated π-system. The methoxy groups enhance electron-donating capacity, while the thienyl group contributes to photophysical properties.

- Comparison : The 4-methylphenyl group in the target compound lacks the electron-rich methoxy substituents, resulting in reduced resonance stabilization and altered reactivity in cross-coupling reactions .

Dimethyldichlorosilane (CFS-785)

- Molecular Formula : C₂H₆Cl₂Si

- Molecular Weight : 129.06 g/mol

- Key Features : Highly reactive due to chlorine substituents, widely used in silicone polymer synthesis.

- Comparison : The dichloride’s reactivity contrasts with the presumed lower reactivity of "dimethyl(4-methylphenyl)-" silane, which benefits from steric shielding by bulky aryl groups. This makes the latter more suitable for applications requiring hydrolytic stability .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Silane, dimethyl(4-methylphenyl)-, and what factors influence yield optimization?

- Methodological Answer : Synthesis of organosilicon compounds typically involves hydrosilylation or Grignard reactions. For example, analogous silane derivatives are synthesized via nucleophilic substitution at the silicon center using organometallic reagents. Yield optimization depends on reaction temperature, stoichiometry of reactants, and moisture exclusion (critical due to silane hydrolysis sensitivity). Purification via fractional distillation or column chromatography is recommended to isolate the product .

- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via gas chromatography-mass spectrometry (GC-MS).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing Silane, dimethyl(4-methylphenyl)-?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR can resolve methyl and aryl substituents on silicon. NMR is critical for confirming the silicon bonding environment .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, providing bond lengths and angles at the silicon center .

- Infrared (IR) Spectroscopy : Identifies Si-C and Si-CH vibrational modes (600–800 cm) .

Q. What are the key physicochemical properties (e.g., thermal stability, solubility) relevant to experimental design?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) under inert atmosphere can determine decomposition temperatures. Silanes with bulky substituents (e.g., 4-methylphenyl) often exhibit higher thermal stability .

- Solubility : Polar aprotic solvents (e.g., THF, DCM) are preferred due to the hydrophobic nature of aryl-substituted silanes. Solubility can be experimentally validated using UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the steric and electronic environment of the silicon center influence reactivity in cross-coupling reactions?

- Methodological Answer : The 4-methylphenyl group introduces steric hindrance, reducing accessibility to the silicon center. Electronic effects (e.g., σ-donating methyl groups) can stabilize transition states in catalytic cycles. Computational studies (DFT) can map electron density distribution and predict reactivity trends . Experimental validation involves comparing reaction rates with substituent-modified analogs .

Q. What computational approaches are used to model the electronic structure and reaction pathways of Silane, dimethyl(4-methylphenyl)-?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is standard .

- Molecular Dynamics (MD) : Simulates solvent interactions and diffusion coefficients in catalytic systems.

- References : Case studies on analogous silanes highlight the importance of basis sets (e.g., 6-31G**) for accuracy .

Q. How can researchers resolve contradictions in reported catalytic activities of Silane derivatives in different solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity or trace moisture. Systematic studies should:

- Vary Solvent Parameters : Use Kamlet-Taft or Hansen solubility parameters to correlate solvent effects with reaction rates .

- Control Moisture Levels : Karl Fischer titration ensures anhydrous conditions.

- Kinetic Profiling : Pseudo-first-order kinetics under controlled conditions can isolate rate-determining steps .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.